molecular formula C9H18O3 B2640490 (2,2-Dimethoxycyclohexyl)methanol CAS No. 150970-28-8

(2,2-Dimethoxycyclohexyl)methanol

Cat. No. B2640490
CAS RN: 150970-28-8
M. Wt: 174.24
InChI Key: NKUSWUZHEAZDRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(2,2-Dimethoxycyclohexyl)methanol” were not found, methanol synthesis from H2 and CO2 has been extensively studied . The process involves detailed simulations with heat integration and techno-economic analyses .


Molecular Structure Analysis

The molecular structure of “(2,2-Dimethoxycyclohexyl)methanol” consists of a cyclohexane ring with two methoxy groups (OCH3) attached to the same carbon atom and a hydroxyl group (OH) attached to an adjacent carbon atom.

Scientific Research Applications

Photooxidation Studies

  • Photosensitized Oxygenation: The photooxidation of alkyl-substituted furans, including 2-methyl-, 2,5-dimethyl-, dicyclohexano-, and menthofuran, in methanol, involves the production of crystalline derivatives via the addition of solvent to ozonide-like peroxides (Foote et al., 1967).

Chemical Synthesis and Reaction Mechanisms

  • Carboxylation of Methanol: In the formation of dimethylcarbonate from MeOH and CO2, the catalysis by [Nb(OMe)5]2 follows a distinct "acid-plus-base activation" of methanol, differing from other catalytic systems like Sn(IV) and dicyclohexylcarbodiimide (Aresta et al., 2006).
  • Esterification Techniques: The use of 2,2-dimethoxypropane in methyl ester preparation can act as a water scavenger in esterification of acids with methanol (Radin et al., 1960).

Advanced Material Synthesis and Analysis

  • Electrochemical Oxidation: The indirect electrochemical oxidation of cyclic ketones in methanol varies with ring size, influencing the formation of products like 2,2-dimethoxycyclopentanone or 2,2-dimethoxycyclo-hexanol (Barba et al., 1996).

Catalysis and Chemical Reactions

  • Dimethoxymethane Synthesis: Research on synthesizing dimethoxymethane (DMM) from methanol over various catalysts highlights the influence of catalyst component, feed composition, and temperature on performance (Thavornprasert et al., 2016).
  • Methanolysis of Insecticides: Studies on the methanolysis of insecticides like paraoxon in methanol solution have demonstrated significant acceleration of the reaction in the presence of La(OTf)3, a catalyst (Tsang et al., 2003).

Sustainable Energy and Industrial Applications

  • Methanol as a Hydrogen Donor: Methanol can act as a hydrogen donor towards organic substrates in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).
  • Methanol Synthesis from Syngas: Methanol, used in creating DMM, formic acid, and dimethyl ether, can be produced from CO2 and H2, reducing CO2 emissions. The development of highly active catalysts for methanol synthesis is crucial (Chen et al., 2021).

Safety and Hazards

While specific safety and hazard information for “(2,2-Dimethoxycyclohexyl)methanol” was not found, general safety measures for handling chemicals should always be followed. These include keeping the product away from heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .

properties

IUPAC Name

(2,2-dimethoxycyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSWUZHEAZDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethoxycyclohexyl)methanol

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